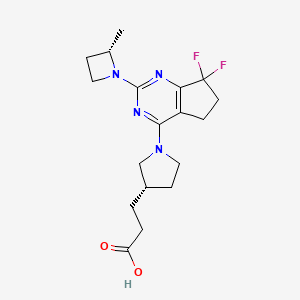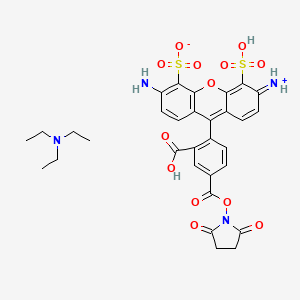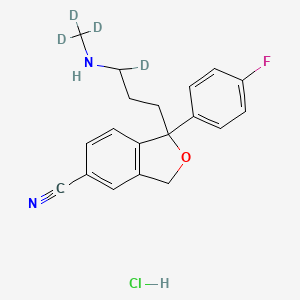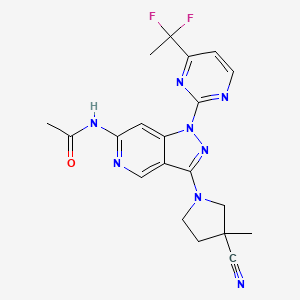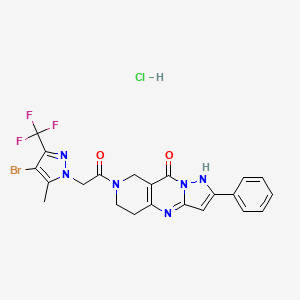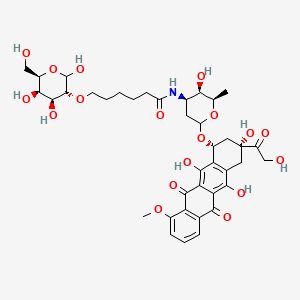
C2-Gal-Dox
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C2-Gal-Dox is a galactose conjugate of doxorubicin, a well-known chemotherapeutic agent. This compound is designed to target hepatocellular carcinoma cells via asialoglycoprotein receptor-mediated cellular uptake, enhancing the cytotoxicity of doxorubicin specifically towards cancer cells .
Méthodes De Préparation
The synthesis of C2-Gal-Dox involves the conjugation of galactose to doxorubicin at the C2 position. This process typically includes the following steps:
Activation of Galactose: Galactose is activated to form a reactive intermediate.
Conjugation: The activated galactose is then conjugated to doxorubicin under controlled conditions to ensure the specific attachment at the C2 position
Analyse Des Réactions Chimiques
C2-Gal-Dox undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, which may alter its cytotoxic properties.
Reduction: Reduction reactions can affect the stability and efficacy of the compound.
Substitution: Substitution reactions can modify the galactose moiety, potentially altering the compound’s targeting ability
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions but generally involve modified versions of the original compound .
Applications De Recherche Scientifique
C2-Gal-Dox has several scientific research applications:
Chemistry: Used as a model compound to study targeted drug delivery systems.
Biology: Investigated for its ability to selectively target and kill cancer cells.
Medicine: Explored as a potential therapeutic agent for hepatocellular carcinoma and other cancers.
Mécanisme D'action
C2-Gal-Dox exerts its effects through multiple mechanisms:
DNA Intercalation: Doxorubicin intercalates into DNA, disrupting the replication process.
Topoisomerase II Inhibition: The compound inhibits topoisomerase II, preventing DNA repair and leading to cell death.
Reactive Oxygen Species Production: Generates reactive oxygen species, causing oxidative damage to cancer cells .
Comparaison Avec Des Composés Similaires
C2-Gal-Dox is unique compared to other similar compounds due to its specific targeting mechanism and enhanced cytotoxicity. Similar compounds include:
Gal-DOX: Another galactose-doxorubicin conjugate with different positional isomers.
Gallic Acid Conjugates: Used for their anti-cancer properties but with different molecular targets .
This compound stands out due to its specific targeting of hepatocellular carcinoma cells via asialoglycoprotein receptors, making it a promising candidate for targeted cancer therapy .
Propriétés
Formule moléculaire |
C39H49NO18 |
|---|---|
Poids moléculaire |
819.8 g/mol |
Nom IUPAC |
N-[(2R,3R,4R)-3-hydroxy-2-methyl-6-[[(1R,3R)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-6-[(3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyhexanamide |
InChI |
InChI=1S/C39H49NO18/c1-16-30(45)19(40-24(44)9-4-3-5-10-55-37-36(51)33(48)22(14-41)58-38(37)52)11-25(56-16)57-21-13-39(53,23(43)15-42)12-18-27(21)35(50)29-28(32(18)47)31(46)17-7-6-8-20(54-2)26(17)34(29)49/h6-8,16,19,21-22,25,30,33,36-38,41-42,45,47-48,50-53H,3-5,9-15H2,1-2H3,(H,40,44)/t16-,19-,21-,22-,25?,30+,33+,36+,37-,38?,39-/m1/s1 |
Clé InChI |
USCIIKTUYOPOOH-SFQIRMAWSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H](CC(O1)O[C@@H]2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CCCCCO[C@@H]6[C@H]([C@H]([C@H](OC6O)CO)O)O)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CCCCCOC6C(C(C(OC6O)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


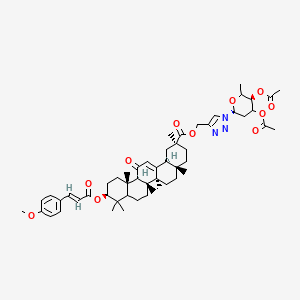
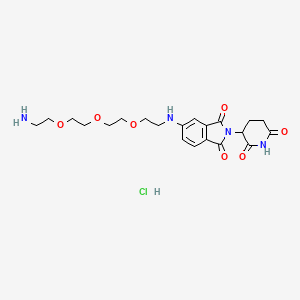
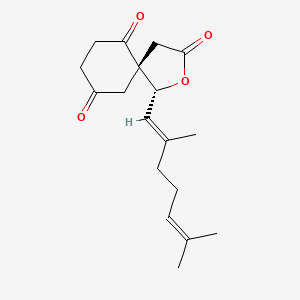

![4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline](/img/structure/B12377038.png)
![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12377042.png)
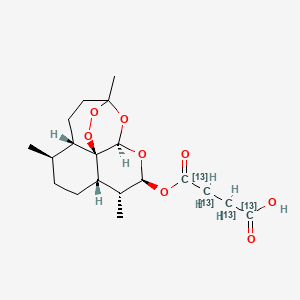
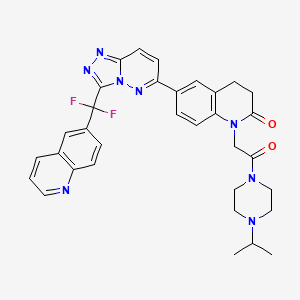
![(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B12377064.png)
